molecular formula C18H20O2D4 B602634 Estradiol-d4 (17-beta-Estradiol-d4) CAS No. 66789-03-5

Estradiol-d4 (17-beta-Estradiol-d4)

Cat. No. B602634
CAS RN: 66789-03-5
M. Wt: 276.41
InChI Key:
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Description

Estradiol-d4, also known as 17-beta-Estradiol-d4, is a deuterium-labeled form of Estradiol . Estradiol is a steroid sex hormone vital to the maintenance of fertility and secondary sexual characteristics in females . It is the major estrogen secreted by the premenopausal ovary .


Synthesis Analysis

The synthesis of 17-beta-Estradiol-d4 involves complex biochemical processes. The crystal structure of the single component form of the primary female sex hormone, 17-β-estradiol (BES), is reported, solved from single crystals obtained by sublimation .


Molecular Structure Analysis

The molecular structure of Estradiol-d4 is similar to that of Estradiol, with the difference being the presence of deuterium atoms . The crystal structure of the single component form of the primary female sex hormone, 17-β-estradiol (BES), is reported, solved from single crystals obtained by sublimation .


Chemical Reactions Analysis

Estradiol-d4 undergoes various chemical reactions. For instance, it has been reported that estradiol degradation by a E2-degrading culture and activated sludge supernatant appeared to initiate at C-17 of ring D in E2, leading to the formation of a keto group .

Safety And Hazards

As a potent estrogen, Estradiol-d4 could potentially have similar safety and hazard concerns as Estradiol. These could include endocrine disruption effects on aquatic animals and potential hazards on human health .

Future Directions

Future research could focus on the immunomodulatory effects of Estradiol-d4 on epithelial cells, which are the first line of defense against incoming bacteria . Additionally, the role of Estradiol-d4 in the regulation of cardiac mitochondrial function and Ca2+ ion channels could be explored further .

properties

IUPAC Name

(8R,9S,13S,14S,17S)-2,4,16,16-tetradeuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16+,17+,18+/m1/s1/i3D,7D2,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOXZDWNPVJITMN-GKCQEISNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC([C@@H]4O)([2H])[2H])C)C(=C1O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

17beta-ESTRADIOL-2,4,16,16-D4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Estradiol-d4 (17-beta-Estradiol-d4)
Reactant of Route 2
Estradiol-d4 (17-beta-Estradiol-d4)
Reactant of Route 3
Estradiol-d4 (17-beta-Estradiol-d4)
Reactant of Route 4
Estradiol-d4 (17-beta-Estradiol-d4)
Reactant of Route 5
Estradiol-d4 (17-beta-Estradiol-d4)
Reactant of Route 6
Estradiol-d4 (17-beta-Estradiol-d4)

Q & A

Q1: Can you elaborate on the specific analytical techniques employed in these studies for Estradiol analysis using Estradiol-d4?

A: The research papers highlight the use of sophisticated analytical techniques coupled with Estradiol-d4 for precise Estradiol quantification. One study employed a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method following solid-phase extraction and liquid-liquid extraction to measure Estradiol in human plasma. [] Another study utilized gas chromatography-mass spectrometry (GC-MS) after solid-phase extraction and derivatization with N-methyl-N-(trimethylsilyl) trifluoroacetamide (MSTFA) to determine Estradiol levels in fish liver tissue. [] These methods demonstrate the versatility of Estradiol-d4 as an internal standard across various matrices and analytical platforms.

Q2: Beyond analytical chemistry, how else is Estradiol-d4 used in pharmacological research?

A: Estradiol-d4 is also employed in pharmacological research to investigate the pharmacokinetics of exogenously administered 17β-estradiol. [] By using the deuterated form, researchers can distinguish between administered Estradiol-d4 and endogenously produced Estradiol, allowing for a more accurate assessment of absorption, distribution, metabolism, and excretion profiles.

Q3: What are the advantages of using a deuterated form of Estradiol in pharmacokinetic studies?

A: Using Estradiol-d4 in pharmacokinetic studies offers several advantages. [] Firstly, it allows researchers to administer Estradiol-d4 to subjects with pre-existing Estradiol levels (like OVX mice with low endogenous Estradiol) and accurately track the administered compound. [] Secondly, the use of mass spectrometry detection, specifically selected ion monitoring (SIM), enhances the sensitivity of these studies, enabling the detection of trace amounts of Estradiol-d4 in complex biological samples. [, ]

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